Antibacterial Activity: Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) vs. ACP 4 and 5 Scaffolds
Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), built on the cyclohexanecarboxylate scaffold, exhibit equal or superior antibacterial activity against Bacillus mycoides and Bacillus subtilis compared to Activators of Self-Compartmentalizing Proteases 4 and 5 (ACP 4 and 5), while circumventing drug-ability challenges inherent to the ACP scaffolds [1].
| Evidence Dimension | Antibacterial inhibitory activity (qualitative comparison) |
|---|---|
| Target Compound Data | TACCs exhibited equal, and in some cases better, antibacterial activity than ACP 4 and 5 |
| Comparator Or Baseline | ACP 4 and 5 (structural analogs with known drug-ability limitations) |
| Quantified Difference | Qualitative superiority in select cases; no numerical MIC reported |
| Conditions | Bacillus mycoides and Bacillus subtilis bacterial strains |
Why This Matters
Demonstrates that the cyclohexanecarboxylate core enables a new antibiotic scaffold with improved drug-like properties relative to existing protease activator analogs.
- [1] Olubanwo, O. B., Kazez, A., Carney, D. W., & Sello, J. K. Trisubstituted Aryl Cyclohexanecarboxylates (TACC): A Simple, New Molecular Scaffold for Antibiotics Design. Int. J. Org. Chem. 2019, 9, 142-162. View Source
